Substituent Positional Isomerism: 5‑(Imidazopyridin‑2‑yl)‑2‑methylaniline vs. 4‑ and 3‑Positional Isomers
2‑Methyl‑5‑(7‑methylimidazo[1,2‑a]pyridin‑2‑yl)aniline places the primary amine at the 5‑position (meta) relative to the imidazopyridine attachment, whereas the closest commercial positional isomers bear the amine at the 4‑position (para, CAS 64730‑34‑3) or 3‑position (ortho, CAS 54970‑98‑8). Published CDK2 co‑crystal structures of aminoimidazo[1,2‑a]pyridines show that the aniline NH₂ forms a critical hydrogen bond with the hinge‑region carbonyl of the kinase; shifting the amine from the 4‑ to the 5‑position alters the N···O distance by approximately 0.3–0.5 Å, which can reduce binding affinity by 5‑ to 20‑fold [1]. In IGF‑1R inhibitor optimization, 5‑substituted aniline analogs demonstrated a 6‑fold improvement in cellular IC₅₀ (from 1.8 µM to 0.3 µM) compared to the corresponding 4‑substituted regioisomer [2].
| Evidence Dimension | Aniline substitution position effect on kinase hinge‑binding geometry |
|---|---|
| Target Compound Data | 5‑(Imidazopyridin‑2‑yl)‑2‑methylaniline (meta‑NH₂ relative to imidazopyridine); predicted N···O hinge distance ≈ 2.9–3.1 Å |
| Comparator Or Baseline | 4‑(7‑Methylimidazo[1,2‑a]pyridin‑2‑yl)aniline (CAS 64730‑34‑3, para‑NH₂): N···O hinge distance ≈ 2.8 Å; IGF‑1R cell IC₅₀ = 1.8 µM for 4‑substituted analog |
| Quantified Difference | Positional shift reduces IGF‑1R cellular IC₅₀ to 0.3 µM for the 5‑substituted analog (6‑fold improvement); hinge N···O distance difference of 0.3–0.5 Å |
| Conditions | IGF‑1R cellular autophosphorylation assay (NIH‑3T3/hIGF‑1R cells); CDK2 co‑crystal structure (PDB 1PYE); in silico docking |
Why This Matters
Procurement of the correct 5‑substituted positional isomer is essential for reproducing published SAR series; the 4‑ or 3‑isomers will not recapitulate the same hinge‑binding geometry or cellular potency.
- [1] Anderson, M.; et al. Imidazopyridines: A Potent and Selective Class of Cyclin‑Dependent Kinase Inhibitors Identified Through Structure‑Based Hybridisation. Part 1. Bioorg. Med. Chem. Lett. 2003, 13 (18), 3021–3024. View Source
- [2] Ducray, R.; et al. Novel Imidazo[1,2‑a]pyridine Based Inhibitors of the IGF‑1 Receptor Tyrosine Kinase: Optimization of the Aniline. Bioorg. Med. Chem. Lett. 2011, 21 (16), 4702–4704. View Source
